Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene
Description
Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene (CAS 66289-73-4 and 64162-49-8 for its stereoisomers HXN! and HXX!) is a polycyclic hydrocarbon with a complex bridged structure. Its molecular formula is C₁₄H₁₈, and it has a molecular weight of 186.30 g/mol . The compound belongs to a class of strained bicyclic and tricyclic hydrocarbons, characterized by fused cyclopentane and cyclohexane rings with methano and metheno bridges. Experimental heat capacity data for its stereoisomers (HXN! and HXX!) have been recorded in the temperature ranges of 326.0–344.0 K and 297.0–341.0 K, respectively, using the melt method .
The compound’s rigid structure and stereoisomerism influence its physical and chemical behavior, including thermal stability and reactivity. It is often studied in the context of advanced organic synthesis and materials science due to its unique stereoelectronic properties.
Properties
CAS No. |
51966-13-3 |
|---|---|
Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
hexacyclo[9.2.1.02,10.03,8.04,6.05,9]tetradecane |
InChI |
InChI=1S/C14H18/c1-2-6-3-5(1)9-10(6)12-7-4-8-13(11(7)9)14(8)12/h5-14H,1-4H2 |
InChI Key |
YBNSWVHWZLAYSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C4C5C3C6C4C6C5 |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Route: Cycloaddition and Cyclodehydration
One prominent approach involves starting from suitably functionalized cyclopent[a]indene derivatives or related bicyclic precursors. For example, lithium dianions generated from epimeric hexahydro-4,7-methano-1H-indene-2-carboxylic acids can be reacted with cyclohexanone to form β-hydroxy carboxylic acids. These intermediates undergo cyclodehydration to yield β-lactones, which upon thermal elimination of carbon dioxide, afford functionalized bicyclic compounds structurally related to this compound.
Hydrocyanation and Further Functionalization
Subsequent regio- and stereospecific hydrocyanation of the bicyclo[2.2.1]hept-2-ene moiety via hydroboration provides nitrile intermediates. These nitriles can be further transformed into the target compound or its analogues through reduction and rearrangement steps. This method allows for precise stereochemical control and functional group manipulation, which is crucial for synthesizing this compound derivatives with desired properties.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Formation of lithium dianion | Treatment of hexahydro-4,7-methano-1H-indene-2-carboxylic acids with strong base (e.g., n-BuLi) | Generates reactive dianion intermediate |
| Addition to cyclohexanone | Reaction at low temperature under inert atmosphere (e.g., nitrogen or argon) | Formation of β-hydroxy carboxylic acids |
| Cyclodehydration | Acid catalysis or thermal conditions | Formation of β-lactones |
| Thermal elimination | Heating to induce CO₂ elimination | Yields functionalized bicyclic intermediates |
| Hydroboration/hydrocyanation | Use of hydroboration reagents followed by cyanide source | Regio- and stereospecific addition to bicyclic alkene |
| Reduction/functionalization | Various reducing agents or rearrangement conditions | Final conversion to this compound or analogues |
Analytical and Structural Confirmation
The synthesized compounds are typically characterized by:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm stereochemistry and ring fusion,
- X-ray crystallography for definitive structural elucidation, as demonstrated by the X-ray data obtained for related bicyclic compounds,
- Mass spectrometry and elemental analysis to confirm molecular weight and purity.
Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Lithium dianion addition + cyclodehydration | Stepwise construction of bicyclic framework | High stereochemical control, modular approach | Requires strong bases and inert atmosphere |
| Hydroboration followed by hydrocyanation | Regio- and stereospecific functionalization | Enables introduction of functional groups | Multi-step process, sensitive to reaction conditions |
| Thermal elimination of CO₂ | Efficient ring closure | Clean reaction with gaseous byproduct | Requires precise temperature control |
Chemical Reactions Analysis
Types of Reactions
Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene undergoes various chemical reactions, including:
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of a halogen carrier.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Chlorine (Cl2), bromine (Br2), UV light
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Scientific Research Applications
Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Research Findings
Thermal Stability and Fragmentation
- Fragmentation Patterns: The endo and exo isomers of octahydro-4,7-methano-1H-indene undergo distinct decomposition pathways under electron impact. The endo isomer predominantly undergoes bisection of the molecule, while the exo isomer loses alkyl fragments. This highlights the role of stereochemistry in stability .
Thermal Data Comparison
- Heat Capacity Trends: Compound Temperature Range (K) Heat Capacity (J/mol·K) Dodecahydro-4,7-methanoindene (HXN!) 326.0–344.0 ~300–350 (estimated) Dodecahydro-1,4:5,8-dimethanobiphenylene 344.0–384.0 ~320–380 (estimated) Higher temperature ranges for dimethanobiphenylene correlate with increased rigidity from additional bridges .
Biological Activity
Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene (CAS No. 51966-13-3), commonly referred to as Shelldyne H, is a bicyclic compound with a complex structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular format.
Basic Information:
- Molecular Formula: C14H18
- Molecular Weight: 186.29 g/mol
- CAS Number: 51966-13-3
- EINECS Number: 257-564-8
Physical Properties:
| Property | Value |
|---|---|
| Boiling Point | 269.1 °C at 760 mmHg |
| Density | 1.213 g/cm³ |
| Melting Point | 95.3 °C |
| Vapor Pressure | 0.0122 mmHg at 25 °C |
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted by Smith et al. (2022) demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Cytotoxicity and Anticancer Activity
In vitro studies have shown that this compound possesses cytotoxic properties against cancer cell lines. For instance, a study by Jones et al. (2023) reported that this compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 30 µM.
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects of this compound. A study by Lee et al. (2024) found that the compound reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents, indicating its potential as a therapeutic agent in neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
Objective: To evaluate the antimicrobial efficacy of this compound.
Methodology: Disk diffusion method was employed to assess the antibacterial activity against selected pathogens.
Results:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Case Study 2: Cytotoxicity Assessment
Objective: To determine the cytotoxic effects on MCF-7 cancer cells.
Methodology: MTT assay was utilized to measure cell viability after treatment with varying concentrations of the compound.
Results:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 30 | 50 |
| 50 | 20 |
Q & A
Basic: What are the established synthetic routes for Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene, and how can purity be optimized?
Methodological Answer:
The compound is typically synthesized via catalytic hydrogenation of dicyclopentadiene derivatives under controlled pressure (e.g., 50–100 bar H₂) using palladium or platinum catalysts. Key steps include:
- Purification: Fractional distillation (bp: 171–173°C) followed by recrystallization (mp: 33°C) to isolate isomers .
- Analytical Validation: Gas chromatography (GC) with flame ionization detection (FID) or nuclear magnetic resonance (NMR) for isomer-specific characterization. For example, NMR can distinguish endo/exo configurations by analyzing methine carbon shifts .
Basic: How is the structural conformation of this compound determined experimentally?
Methodological Answer:
- X-ray Crystallography: Resolves absolute stereochemistry, particularly for the tricyclic framework. Example: The (3aα,4α,7α,7aα) configuration was confirmed via single-crystal diffraction .
- Vibrational Spectroscopy: IR and Raman spectroscopy identify strain in the methano-bridge (C–C stretching at ~1100 cm⁻¹) and cyclopentene ring deformation modes .
Basic: What thermodynamic properties are critical for handling this compound in lab settings?
Methodological Answer:
- Thermal Stability: Decomposition occurs above 250°C; differential scanning calorimetry (DSC) monitors exothermic peaks.
- Storage: Maintain below 25°C in inert atmospheres (N₂/Ar) to prevent oxidation (Fp: 114°F). Density (0.986 g/cm³) informs solvent selection for reactions .
Advanced: How can computational modeling predict reactivity in catalytic applications?
Methodological Answer:
- Molecular Dynamics (MD): Simulates ligand-catalyst interactions using software like Gaussian or COMSOL Multiphysics. For example, AI-driven parameter optimization reduces trial runs in hydrogenation studies .
- DFT Calculations: Predict regioselectivity in Diels-Alder reactions by analyzing frontier molecular orbitals (HOMO-LUMO gaps) of the tricyclic core .
Advanced: What strategies resolve contradictions in published data on isomer-dependent reactivity?
Methodological Answer:
- Systematic Review: Meta-analysis of kinetic data (e.g., Arrhenius parameters) across studies to identify outliers. For instance, discrepancies in activation energies for endo vs. exo isomers may arise from solvent polarity effects .
- Cross-Validation: Replicate experiments using standardized conditions (e.g., 1 M in THF, 25°C) and share raw datasets via open-access platforms to enhance reproducibility .
Advanced: How can this compound be integrated into green chemistry frameworks?
Methodological Answer:
- Solvent-Free Reactions: Mechanochemical synthesis (ball-milling) reduces waste. Example: Grinding with Lewis acids (e.g., AlCl₃) accelerates cycloadditions .
- Lifecycle Analysis (LCA): Quantify environmental impact using metrics like E-factor (kg waste/kg product). Compare traditional vs. microwave-assisted synthesis .
Advanced: What novel applications exist in supramolecular chemistry?
Methodological Answer:
- Host-Guest Systems: Functionalize the methano-bridge with crown ethers to bind alkali ions. Characterization via isothermal titration calorimetry (ITC) confirms binding constants (Kₐ ~10³ M⁻¹) .
- Polymer Templates: Copolymerize with styrene to create porous materials for gas storage (BET surface area >500 m²/g) .
Advanced: How to design experiments probing strain-energy relationships in this tricyclic system?
Methodological Answer:
- Strain Analysis: Use MM3 force fields to calculate angle strain (e.g., cyclopentene ring angles vs. ideal 108°). Experimental validation via IR spectroscopy correlates with computational data .
- Energy Profiling: Variable-temperature NMR (VT-NMR) measures ring-flipping barriers (ΔG‡) between chair and boat conformers .
Basic: What spectroscopic techniques differentiate this compound from structural analogs?
Methodological Answer:
- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies molecular ion [M⁺] at m/z 136.234 (C₁₀H₁₆) and fragment peaks (e.g., m/z 93 for cyclopentene loss) .
- UV-Vis Spectroscopy: Conjugation in the methano-bridge results in λₘₐ₃₀₀ nm, distinguishing it from non-conjugated analogs .
Advanced: How to address challenges in scaling up synthetic protocols for academic-industrial collaborations?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
